molecular formula C21H26N2O2 B5292030 4-(4-morpholinylmethyl)-N-(2-phenylpropyl)benzamide

4-(4-morpholinylmethyl)-N-(2-phenylpropyl)benzamide

Cat. No. B5292030
M. Wt: 338.4 g/mol
InChI Key: UYEMKMPLZZDWAH-UHFFFAOYSA-N
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Description

4-(4-morpholinylmethyl)-N-(2-phenylpropyl)benzamide, also known as N-(4-morpholinylmethyl)-N-(2-phenylethyl)benzamide (MPEP), is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Scientific Research Applications

MPEP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. MPEP has also been investigated for its potential use in the treatment of drug addiction, autism spectrum disorders, and fragile X syndrome. In addition, MPEP has been used as a tool compound in basic research to study the role of mGluR5 in various physiological and pathological processes.

Mechanism of Action

MPEP is a selective antagonist of mGluR5, which is a G protein-coupled receptor that is widely expressed in the central nervous system. Activation of mGluR5 leads to the release of intracellular calcium, which plays a critical role in synaptic plasticity and neuronal excitability. By blocking the activity of mGluR5, MPEP reduces the release of intracellular calcium and modulates synaptic transmission. This mechanism of action is believed to underlie the therapeutic effects of MPEP in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
MPEP has been shown to have a range of biochemical and physiological effects. In animal models, MPEP has been shown to reduce anxiety-like behavior, improve cognitive function, and reduce the reinforcing effects of drugs of abuse. MPEP has also been shown to modulate neuronal activity in various brain regions, including the prefrontal cortex, hippocampus, and striatum. These effects are consistent with the role of mGluR5 in synaptic plasticity and neuronal excitability.

Advantages and Limitations for Lab Experiments

MPEP has several advantages for use in lab experiments. It is a selective antagonist of mGluR5, which allows for the specific modulation of this receptor without affecting other receptors or ion channels. MPEP is also relatively stable and can be administered orally or by injection. However, there are some limitations to the use of MPEP in lab experiments. It has a relatively short half-life and may require repeated dosing to maintain its effects. In addition, the use of MPEP in animal models may not fully recapitulate the complex pathophysiology of neurological and psychiatric disorders in humans.

Future Directions

There are several future directions for research on MPEP and its potential therapeutic applications. One area of focus is the development of more selective and potent mGluR5 antagonists that can be used in clinical trials. Another area of focus is the investigation of the role of mGluR5 in various neurological and psychiatric disorders, including schizophrenia, depression, and addiction. Furthermore, the potential use of MPEP in combination with other pharmacological agents or behavioral therapies should be explored. Finally, the development of new animal models that better mimic the human pathophysiology of these disorders may help to advance our understanding of the therapeutic potential of MPEP.

Synthesis Methods

The synthesis of MPEP involves the reaction of 2-phenylethylamine with 4-(chloromethyl)benzoic acid to form the intermediate compound, 4-(4-morpholinylmethyl)-N-(2-phenylpropyl)benzamide(2-phenylethyl)-4-(chloromethyl)benzamide. This intermediate is then reacted with morpholine to form MPEP. The synthesis of MPEP is a multi-step process that requires the use of various reagents and solvents. The purity of the final product is critical for its use in scientific research.

properties

IUPAC Name

4-(morpholin-4-ylmethyl)-N-(2-phenylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-17(19-5-3-2-4-6-19)15-22-21(24)20-9-7-18(8-10-20)16-23-11-13-25-14-12-23/h2-10,17H,11-16H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYEMKMPLZZDWAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC=C(C=C1)CN2CCOCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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